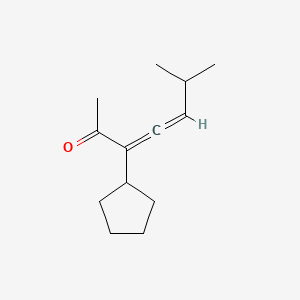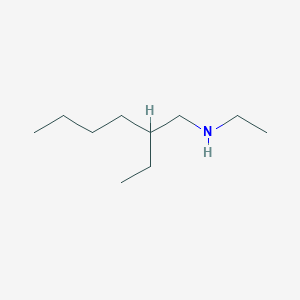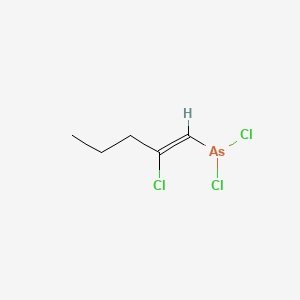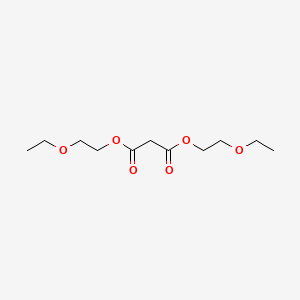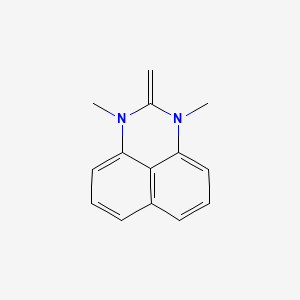
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine is a chemical compound belonging to the class of heterocyclic compounds. It features a tricyclic structure with two nitrogen atoms, making it a significant compound in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-2-imidazolidinone with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A similar compound with a phenyl group instead of a methylidene group.
1,3-Dimethyl-2-imidazolidinone: Another related compound with a different ring structure.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A compound with a similar tricyclic structure but different functional groups.
Uniqueness
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine is unique due to its specific tricyclic structure and the presence of two nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64196-73-2 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1,3-dimethyl-2-methylideneperimidine |
InChI |
InChI=1S/C14H14N2/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3/h4-9H,1H2,2-3H3 |
InChI-Schlüssel |
VSCMLAOLWGPROX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C)N(C2=CC=CC3=C2C1=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
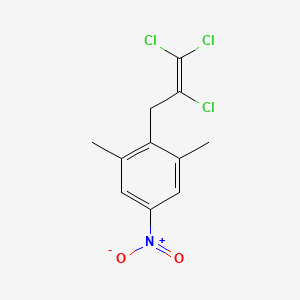
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
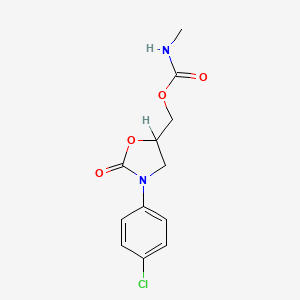
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
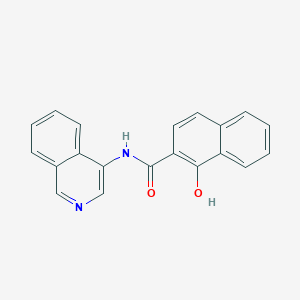

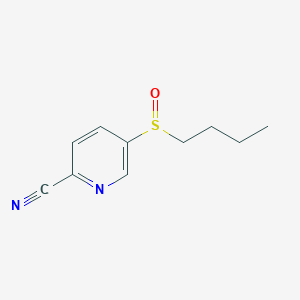
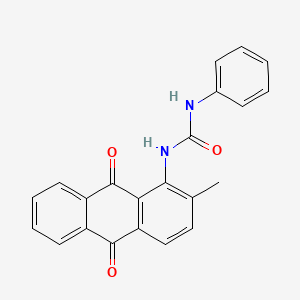
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
